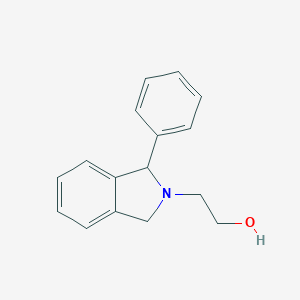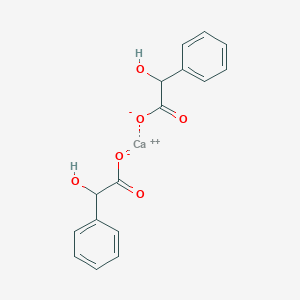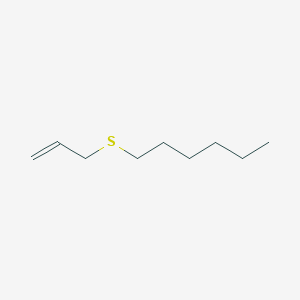
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene, also known as perfluorofluorene, is a fluorinated organic compound that has gained significant attention in the scientific community due to its unique properties. It is a colorless, odorless, and non-toxic compound that is highly stable and resistant to chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene is not well understood. However, it is believed that its unique fluorinated structure contributes to its stability and resistance to chemical reactions. It has been suggested that the fluorine atoms in the compound may interact with other molecules through van der Waals forces, hydrogen bonding, and electrostatic interactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has several advantages for lab experiments. It is a highly stable and resistant compound that can be easily synthesized through various methods. Additionally, its unique fluorinated structure makes it a useful building block for the synthesis of other fluorinated compounds. However, its limited solubility in common solvents can be a limitation for some experiments.
Direcciones Futuras
There are several future directions for the research of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene. One potential direction is the investigation of its use as a fluorescent probe in biological imaging. Additionally, further research could be conducted on its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems. Finally, the synthesis of new fluorinated compounds using 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene as a building block could also be an area of future research.
Conclusion
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene is a unique fluorinated compound that has gained significant attention in the scientific community due to its stability and resistance to chemical reactions. It has a wide range of scientific research applications, including the synthesis of various fluorinated compounds, NMR spectroscopy, biological imaging, organic photovoltaics, and lubrication in microelectromechanical systems. While its mechanism of action and biochemical and physiological effects are not well understood, it is a low-toxicity compound that has several advantages for lab experiments. Future research directions include investigating its use as a fluorescent probe in biological imaging, its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems, and the synthesis of new fluorinated compounds using 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene as a building block.
Métodos De Síntesis
The synthesis of 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene can be achieved through various methods, including direct fluorination, electrochemical fluorination, and photochemical fluorination. Direct fluorination involves the reaction of fluorene with fluorine gas in the presence of a catalyst. Electrochemical fluorination involves the electrolysis of fluorene in a solution containing a fluorine-containing electrolyte. Photochemical fluorination involves the irradiation of fluorene with ultraviolet light in the presence of a fluorine-containing gas.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has a wide range of scientific research applications. It has been used as a building block for the synthesis of various fluorinated compounds, including liquid crystals, polymers, and OLED materials. It has also been used as a fluorinated probe in NMR spectroscopy and as a fluorescent probe in biological imaging. Additionally, 1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene has been investigated for its potential use in organic photovoltaics and as a lubricant in microelectromechanical systems.
Propiedades
Número CAS |
19113-94-1 |
|---|---|
Nombre del producto |
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene |
Fórmula molecular |
C13HF9 |
Peso molecular |
328.13 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene |
InChI |
InChI=1S/C13HF9/c14-5-3-1(6(15)10(19)12(21)8(3)17)2-4(5)9(18)13(22)11(20)7(2)16/h5H |
Clave InChI |
CNHYOPDONFWHBL-UHFFFAOYSA-N |
SMILES |
C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |
SMILES canónico |
C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




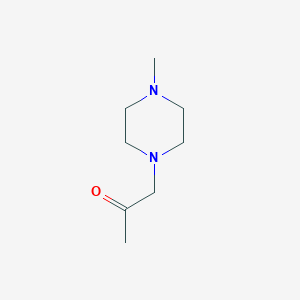

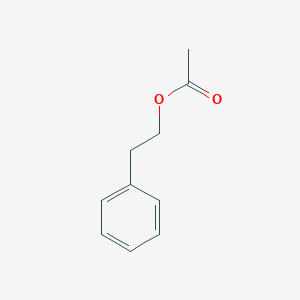

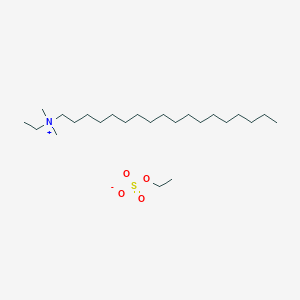
![1,4,7,8,11,12-Hexahydrobenz[a]anthracene](/img/structure/B93669.png)

